molecular formula C28H35N3O4S B2736646 N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-37-1

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2736646
CAS No.: 878059-37-1
M. Wt: 509.67
InChI Key: CBIZNYUPMHCRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C28H35N3O4S and its molecular weight is 509.67. The purity is usually 95%.
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Scientific Research Applications

Antithrombotic Properties

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has been identified in studies focusing on its potential antithrombotic properties. A specific compound, SSR182289A, demonstrating similar structural attributes, showed potent oral antithrombotic properties in various animal models, suggesting a potential application of related compounds in antithrombotic therapy. This includes effectiveness in rat venous thrombosis and arterio-venous shunt models, as well as in rabbit venous thrombosis, highlighting the compound's broad potential for preventing thrombosis across different species and conditions (Lorrain et al., 2003).

Comparative Metabolism Studies

Research has also explored the metabolism of compounds structurally related to this compound, like chloroacetamide herbicides, in human and rat liver microsomes. These studies provide insights into the metabolic pathways that could influence the efficacy and safety profiles of such compounds when considered for therapeutic use, including the production of DNA-reactive intermediates and the role of cytochrome P450 isoforms in their metabolism (Coleman et al., 2000).

Antimicrobial Applications

Another area of research has focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming for antimicrobial applications. Compounds synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, bearing structural similarities to the chemical , have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of pathogens. This suggests potential applications of this compound and its derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Crop Protection

Additionally, research on mefluidide (bearing structural resemblance) indicates its capability to protect chilling-sensitive crops like cucumber and corn from chilling injury. This opens up avenues for exploring this compound and similar compounds for agricultural applications, specifically in enhancing crop resilience to adverse temperatures (Tseng & Li, 1984).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4S/c1-3-4-7-22-10-12-23(13-11-22)29-27(32)20-36(34,35)26-18-31(25-9-6-5-8-24(25)26)19-28(33)30-16-14-21(2)15-17-30/h5-6,8-13,18,21H,3-4,7,14-17,19-20H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIZNYUPMHCRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.